

# In-Depth Technical Guide to the Spectroscopic Data of 4-Pentenoic Anhydride

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## Compound of Interest

Compound Name: 4-Pentenoic anhydride

Cat. No.: B1597491

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-pentenoic anhydride**, a valuable bifunctional reagent in organic synthesis and polymer chemistry. The information presented herein is intended to assist researchers and professionals in the accurate identification and utilization of this compound. This document details its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles and outlines a common experimental protocol for its synthesis.

## Spectroscopic Data

The structural features of **4-pentenoic anhydride**, including the terminal vinyl groups and the anhydride linkage, give rise to characteristic signals in its NMR and IR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **4-pentenoic anhydride**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the vinylic and aliphatic protons. The terminal vinyl protons typically appear as a complex multiplet in the downfield region of the spectrum.

Proton Assignment	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity
=CH <sub>2</sub>	5.0 - 5.2	m
-CH=	5.7 - 5.9	m
-CH <sub>2</sub> -C=O	2.6 - 2.8	t
-CH <sub>2</sub> -CH=	2.3 - 2.5	m

Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) (ppm)
C=O	~168
-CH=	~136
=CH <sub>2</sub>	~116
-CH <sub>2</sub> -C=O	~33
-CH <sub>2</sub> -CH=	~28

## Infrared (IR) Spectroscopy

The IR spectrum of **4-pentenoic anhydride** is distinguished by the characteristic strong absorption bands of the anhydride functional group.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C=O stretch (symmetric)	~1820	Strong
C=O stretch (asymmetric)	~1750	Strong
C=C stretch	~1640	Medium
C-O-C stretch	1000 - 1100	Strong
=C-H bend	910 - 990	Medium

## Experimental Protocols

A common and effective method for the synthesis of **4-pentenoic anhydride** is the dehydration of 4-pentenoic acid.

### Synthesis of 4-Pentenoic Anhydride from 4-Pentenoic Acid

This procedure involves the removal of a water molecule from two equivalents of 4-pentenoic acid using a dehydrating agent.

Materials:

- 4-Pentenoic acid
- Acetic anhydride
- Anhydrous sodium sulfate
- Dichloromethane (or other suitable inert solvent)
- Saturated aqueous sodium bicarbonate solution
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentenoic acid in an excess of acetic anhydride.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude product in dichloromethane.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with deionized water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-pentenoic anhydride**.
- The product can be further purified by vacuum distillation.

## Spectroscopic Analysis Protocol

### NMR Spectroscopy:

- Prepare a sample by dissolving a small amount of purified **4-pentenoic anhydride** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, and integration values.

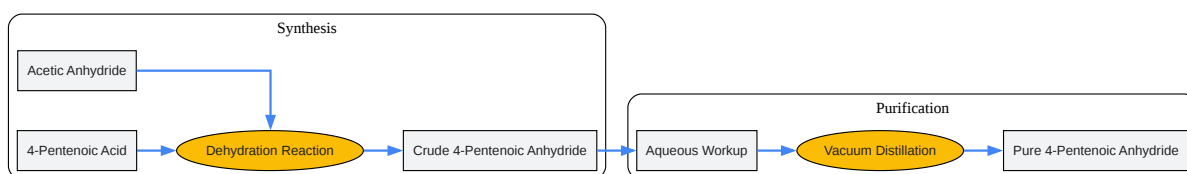
### IR Spectroscopy:

- Obtain the IR spectrum of a thin film of the purified liquid product between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
- Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

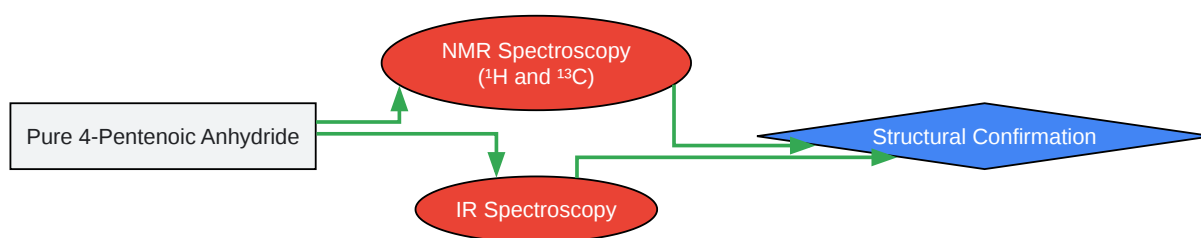
## Logical Relationships and Workflows

The synthesis and characterization of **4-pentenoic anhydride** follow a logical workflow, as illustrated in the diagrams below.



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Caption: Synthetic workflow for **4-pentenoic anhydride**.



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Caption: Spectroscopic characterization workflow.

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